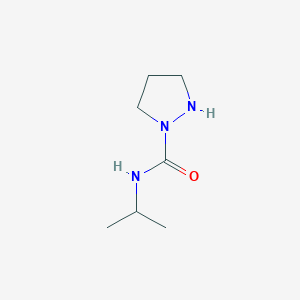

N-Isopropylpyrazolidine-1-carboxamide

Description

N-Isopropylpyrazolidine-1-carboxamide (CAS# 124072-92-0) is a heterocyclic organic compound with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.21 g/mol. Its structure consists of a pyrazolidine ring substituted with an isopropylcarboxamide group. Key physicochemical properties include a calculated density of 1.053 g/cm³ and a refractive index of 1.484, as derived from computational models . The compound’s SMILES notation (O=C(NC(C)C)N1CCCN1) and InChIKey (AMOCDAHKAWUHGK-UHFFFAOYSA-N) highlight its stereochemical uniqueness, while its synthetic applications span intermediates in pharmaceuticals and agrochemicals. Market analysis reports indicate its availability through specialized suppliers like Atomax Chemicals Co., Ltd., though detailed industrial use cases remain proprietary .

Properties

CAS No. |

124072-92-0 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-propan-2-ylpyrazolidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h6,8H,3-5H2,1-2H3,(H,9,11) |

InChI Key |

AMOCDAHKAWUHGK-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)N1CCCN1 |

Canonical SMILES |

CC(C)NC(=O)N1CCCN1 |

Synonyms |

1-Pyrazolidinecarboxamide,N-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-Isopropylpyrazolidine-1-carboxamide, we compare it with structurally analogous pyrazolidine derivatives and carboxamides. The table below synthesizes theoretical and empirical data for key analogs:

Key Findings:

- Density Trends : Calculated density (1.053 g/cm³) for the target compound aligns with lower-density analogs like N-ethyl derivatives, suggesting moderate packing efficiency in solid states.

- Functional Group Impact : Replacement of the carboxamide group with a carboxylic acid (as in pyrazolidine-1-carboxylic acid) significantly alters solubility and reactivity, favoring coordination chemistry over biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.